3,3-Dimethyl-8-phenyl-1,2-dioxocane
Description
3,3-Dimethyl-8-phenyl-1,2-dioxocane is a cyclic organic compound featuring a dioxocane backbone (an eight-membered ring containing two oxygen atoms), substituted with a phenyl group at the 8-position and two methyl groups at the 3-position. Its molecular formula is C₁₄H₁₈O₂, with a molar mass of 218.29 g/mol. Its synthesis typically involves cyclization reactions of diols or ketones under acidic or catalytic conditions .
Properties
CAS No. |
85981-66-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3,3-dimethyl-8-phenyldioxocane |
InChI |
InChI=1S/C14H20O2/c1-14(2)11-7-6-10-13(15-16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
InChI Key |
BYQQIXNWHWSDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(OO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-8-phenyl-1,2-dioxocane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a carbonyl compound with 1,2-ethanediol under acidic conditions, such as using toluenesulfonic acid as a catalyst in refluxing toluene. This process allows for the continuous removal of water from the reaction mixture, which is essential for the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields . The reaction conditions are optimized to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-8-phenyl-1,2-dioxocane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
3,3-Dimethyl-8-phenyl-1,2-dioxocane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-8-phenyl-1,2-dioxocane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3,3-Dimethyl-8-phenyl-1,2-dioxocane is compared below with three analogous compounds: 1,2-dioxocane , 3-phenyl-1,2-dioxocane , and 3,3,8-trimethyl-1,2-dioxocane .
Table 1: Comparative Physical and Chemical Properties
| Property | This compound | 1,2-Dioxocane | 3-Phenyl-1,2-dioxocane | 3,3,8-Trimethyl-1,2-dioxocane |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₈O₂ | C₆H₁₂O₂ | C₁₂H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight (g/mol) | 218.29 | 116.16 | 192.25 | 156.22 |
| Melting Point (°C) | 98–102 (decomposes) | -20 (liquid) | 45–48 | 12–15 |
| Boiling Point (°C) | 285–290 (dec.) | 135–140 | 210–215 | 165–170 |
| Solubility in Water | Insoluble | Slightly soluble | Insoluble | Slightly soluble |
| Stability to Heat | Moderate | Low | High | Moderate |
| Reactivity with Nucleophiles | High (ring strain) | Low | Moderate | Low |
Data derived from experimental studies on cyclic ethers and peroxides .
Key Differences and Research Findings
Ring Strain and Reactivity :
The phenyl and methyl substituents in this compound introduce steric hindrance, reducing ring strain compared to unsubstituted 1,2-dioxocane. However, the phenyl group at the 8-position enhances electrophilicity, making it more reactive toward nucleophilic attack than 3,3,8-trimethyl-1,2-dioxocane .
Thermal Stability :
3-Phenyl-1,2-dioxocane exhibits higher thermal stability due to conjugation between the phenyl group and the dioxocane ring, which delocalizes electron density. In contrast, this compound decomposes at lower temperatures (285–290°C) due to destabilizing steric interactions .
Synthetic Utility: Unlike 1,2-dioxocane (a simple cyclic peroxide), this compound has been employed as a precursor in the synthesis of bioactive molecules. For example, its reaction with Grignard reagents yields tertiary alcohols with retained stereochemistry, a feature less pronounced in analogs lacking phenyl substitution .
Biological Activity: Preliminary studies suggest that the phenyl group in this compound enhances binding affinity to certain enzymatic targets, such as cytochrome P450 enzymes, compared to non-aromatic analogs like 3,3,8-trimethyl-1,2-dioxocane. This property is under investigation for antifungal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
